molecular formula C7H7Cl2NO2S B3058616 (3,4-Dichlorophenyl)methanesulfonamide CAS No. 904674-08-4

(3,4-Dichlorophenyl)methanesulfonamide

Cat. No. B3058616
CAS RN: 904674-08-4
M. Wt: 240.11 g/mol
InChI Key: ULCCVBVRKJXABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3,4-Dichlorophenyl)methanesulfonamide” (DCMS) is a synthetic compound with the molecular formula C7H7Cl2NO2S . It has gained significant interest in recent years for its wide range of applications in both scientific research and industry.


Molecular Structure Analysis

The molecular structure of DCMS consists of a methanesulfonamide group attached to a 3,4-dichlorophenyl group . The average mass of the molecule is 240.107 Da, and the monoisotopic mass is 238.957458 Da .

Scientific Research Applications

Structural Analysis

A study by (Gowda, Foro, & Fuess, 2007) detailed the crystal structure of N-(3,4-Dichlorophenyl)methanesulfonamide, noting its conformation and the formation of dimers via hydrogen bonds. This structural insight is crucial for understanding its potential interactions and reactivity in various applications.

Chemoselective Reagents

Research by (Kondo, Sekimoto, Nakao, & Murakami, 2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, as chemoselective N-acylation reagents. This demonstrates the adaptability of methanesulfonamide derivatives in synthetic chemistry for achieving selective reactions.

Molecular Conformations

Another study by (Gowda, Foro, & Fuess, 2007) on N-(2,4-Dichlorophenyl)methanesulfonamide highlighted the syn conformation of the N—H bond relative to the ortho-chloro substituent. This work contributes to the broader understanding of how substituent positions affect molecular conformation and, potentially, reactivity.

Synthesis and Labeling

Burton and Stoutamire (1973) synthesized radioactive 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, illustrating the compound's utility in studying the metabolic fate of related nematicides (Burton & Stoutamire, 1973).

Plant Movement Studies

Research on the movement of 2,4-dichlorophenyl methanesulfonate in plants by (Rader, Burton, & Mcbeth, 1970) provided insights into its absorption and distribution within plant systems, contributing to agricultural and environmental science.

properties

IUPAC Name

(3,4-dichlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCCVBVRKJXABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607637
Record name 1-(3,4-Dichlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)methanesulfonamide

CAS RN

904674-08-4
Record name 1-(3,4-Dichlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (3,4-dichloro-phenyl)-methanesulfonyl chloride (500 g, 1.93 mol) and acetone (470 mL) was added over 2 h to cooled (0-5° C.), stirred concentrated ammonium hydroxide (28%, 900 mL, 227 g NH3, 13.3 mol). The reaction mixture was maintained below 12° C. during the addition. The reaction mixture was allowed to warm to room temperature and was stirred for 1 h. Water (900 mL) was added to the reaction mixture and it was stirred for 1 h. The white solid was collected by filtration, washed with cold water (2×500 mL), and vacuum dried to give 375 g (81%) of (3,4-dichloro-phenyl)-methanesulfonamide with 99% purity (as determined by HPLC).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dichlorophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
(3,4-Dichlorophenyl)methanesulfonamide
Reactant of Route 3
(3,4-Dichlorophenyl)methanesulfonamide
Reactant of Route 4
(3,4-Dichlorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
(3,4-Dichlorophenyl)methanesulfonamide
Reactant of Route 6
(3,4-Dichlorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.